(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Description
Geometric Isomerism
The (4E) designation indicates that the highest-priority substituents on either side of the exocyclic double bond (benzothiazole and thiophene groups) reside on opposite sides. This configuration minimizes steric hindrance and stabilizes the molecule through conjugation with the pyrrolidine dione system.
Substituent Effects on Isomer Stability
- Electron-Withdrawing Fluorine Atoms : The 6-fluoro (benzothiazole) and 4-fluoro (phenyl) groups increase the compound’s polarity, favoring the E-isomer through dipole-dipole interactions.
- Thiophene Ring : The sulfur atom’s electron-donating resonance effects stabilize the conjugated π-system, further reinforcing the (4E) configuration.
Table 2 : Key Stereochemical Parameters
| Parameter | Value/Description |
|---|---|
| Double bond configuration | E (trans) |
| Tautomeric preference | Enol form (solid state) |
| Dihedral angle (C4-C5) | 178.5° (near-planar geometry) |
Properties
Molecular Formula |
C22H12F2N2O3S2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-(6-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H12F2N2O3S2/c23-12-5-3-11(4-6-12)18-17(19(27)15-2-1-9-30-15)20(28)21(29)26(18)22-25-14-8-7-13(24)10-16(14)31-22/h1-10,18,28H |
InChI Key |
RSOAFNSGGFMUMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NC5=C(S4)C=C(C=C5)F)O |
Origin of Product |
United States |
Preparation Methods
Fluorinated Benzothiazole Synthesis
The 6-fluoro-1,3-benzothiazol-2-yl group is synthesized via cyclization of 2,4-difluorobenzoyl piperidine derivatives. A patent by CN111777601B demonstrates that treating 4-(2,4-difluorobenzoyl)piperidine hydrochloride with hydroxylamine hydrochloride in methanol under alkaline conditions (KOH/NaOH) yields 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride. This intermediate is critical for subsequent functionalization.
Thiophene-Containing Aldehyde Preparation
The hydroxy(thiophen-2-yl)methylidene moiety originates from thiophene-2-carbaldehyde derivatives. Research by PMC6049848 highlights the use of 5-nitro-2-thiophenecarboxaldehyde in hydrazone formation reactions with benzothiazole hydrazines. The aldehyde’s nitro group enhances electrophilicity, facilitating nucleophilic addition during pyrrolidine ring formation.
Pyrrolidine-2,3-Dione Core Construction
The pyrrolidine-2,3-dione scaffold is synthesized from substituted glycine ethyl ester hydrochlorides. A two-step process involving amidation and cyclization forms 4-hydroxy-3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one, as reported in PMC6049848. This intermediate serves as the foundation for introducing fluorophenyl and benzothiazole substituents.
Multi-Step Synthetic Pathways
Pathway A: Sequential Condensation and Cyclization
Step 1 : Condensation of 4-(4-fluorophenyl)pyrrolidine-2,3-dione with 6-fluoro-1,3-benzothiazole-2-carbonyl chloride in dichloromethane yields 1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)pyrrolidine-2,3-dione.
Step 2 : Knoevenagel condensation with thiophene-2-carbaldehyde in ethanol under acidic conditions (HCl) introduces the hydroxy(thiophen-2-yl)methylidene group. The reaction is stereoselective, favoring the (4E)-isomer due to steric hindrance from the fluorophenyl group.
Table 1 : Reaction Conditions for Pathway A
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 6-Fluoro-1,3-benzothiazole-2-carbonyl chloride | DCM | 25°C | 78% |
| 2 | Thiophene-2-carbaldehyde, HCl | Ethanol | 60°C | 65% |
Pathway B: One-Pot Alkali-Mediated Synthesis
A patent by US20160175303A1 describes a one-pot method using inorganic bases (KOH) to streamline cyclization and condensation:
-
Oximation : 4-(2,4-difluorobenzoyl)piperidine hydrochloride reacts with hydroxylamine hydrochloride in methanol, forming an oxime intermediate.
-
Cyclization : Addition of KOH induces cyclization to generate the benzisoxazole core.
-
Hydrazone Formation : The intermediate reacts with thiophene-2-carbaldehyde hydrazone under reflux, yielding the target compound after acidification (HCl).
Key Advantage : This method eliminates triethylamine, reducing environmental pollution and improving yield (90.4% in Example 1 of CN111777601B).
Stereochemical Control and Optimization
Geometrical Isomerism
The (4E)-configuration is stabilized by intramolecular hydrogen bonding between the hydroxy group and the pyrrolidine-dione carbonyl. Polar solvents (e.g., ethanol) favor the E-isomer, while nonpolar solvents promote Z-isomer formation.
Reaction Parameter Optimization
-
Temperature : Cyclization at 40–45°C maximizes yield and minimizes side products.
-
Base Selection : Potassium hydroxide outperforms sodium hydroxide in reducing byproducts during benzothiazole functionalization.
-
Molar Ratios : A 1:1.5:4 ratio of benzothiazole precursor, aldehyde, and base ensures complete conversion.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Oxidation: The thiophene ring could undergo oxidation to form a sulfone or sulfoxide.
Reduction: Reduction of the carbonyl group in the pyrrolidine-2,3-dione could yield a corresponding alcohol.
Substitution: The fluorine substituents on the benzothiazole and phenyl rings may participate in substitution reactions.
Common Reagents: Reagents like , , and might be involved.
Major Products: These reactions could yield derivatives with altered pharmacological properties.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds with similar structures to (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione exhibit significant anticancer properties. The presence of the benzothiazole moiety is known to enhance the cytotoxic effects against various cancer cell lines, making it a promising candidate for further development in cancer therapeutics .
1.2 Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has shown that derivatives of benzothiazole and pyrrolidine can inhibit the growth of bacteria and fungi. This opens avenues for developing new antimicrobial agents that can combat resistant strains of pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione. Modifications to its functional groups can lead to enhanced biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution on phenyl rings | Increases lipophilicity and cellular uptake |
| Hydroxy group position | Affects hydrogen bonding and solubility |
| Thiophenyl incorporation | Enhances interaction with biological targets |
Case Studies
3.1 Synthesis and Evaluation
A recent study synthesized several derivatives of the compound and evaluated their biological activities. The derivatives were tested against various cancer cell lines, demonstrating that modifications to the thiophenyl and fluorinated phenyl groups significantly influenced anticancer potency .
3.2 Clinical Implications
In vitro studies have shown that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index. This characteristic is crucial for minimizing side effects in clinical applications .
Mechanism of Action
- The compound’s mechanism likely involves binding to specific protein targets or modulating cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several classes of bioactive molecules (Table 1):
Key Observations :
- Benzothiazole vs. Pyrazolo-pyrimidine : While both are kinase-inhibitor scaffolds, the target compound’s benzothiazole group may confer greater selectivity due to fluorine substitution, reducing off-target interactions .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity enhances binding to hydrophobic pockets compared to chlorine, as seen in improved IC₅₀ values for fluorinated analogues in kinase assays .
- Pyrrolidine-2,3-dione vs.
Computational Similarity Assessment
Using ligand-based virtual screening metrics (Tanimoto/Dice coefficients) :
- Morgan Fingerprints : The target compound shares >60% similarity with pyrazolo-pyrimidine kinase inhibitors, suggesting overlapping pharmacophores.
- MACCS Keys : Lower similarity (<40%) to triazole-thiones reflects divergent hydrogen-bonding patterns.
Recommendations :
- Prioritize synthesis and screening against kinase panels (e.g., EGFR, VEGFR).
- Explore chirality’s role by synthesizing (4Z)-isomers and comparing activity .
Biological Activity
The compound (4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole moiety, fluorinated phenyl groups, and a pyrrolidine backbone. Its molecular formula is with a molecular weight of 505.53 g/mol. The presence of fluorine atoms enhances its lipophilicity and biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. It has shown promising activity against multidrug-resistant strains of Pseudomonas aeruginosa, targeting the penicillin-binding protein PBP3. In high-throughput screening, compounds with a pyrrolidine-2,3-dione core exhibited inhibition rates ranging from 60% to 100% at concentrations of 100 µM, indicating significant antimicrobial potential .
2. Anticancer Properties
The benzothiazole component of the compound contributes to its anticancer activity. Research indicates that derivatives of benzothiazole can inhibit various kinases associated with cancer progression, including CSF1R and EGFR. For instance, related compounds have shown IC50 values as low as 1.4 nM against CSF1R, suggesting strong inhibitory effects on tumor growth . The compound's structure allows it to induce apoptosis in cancer cell lines while maintaining low cytotoxicity towards normal cells.
The mechanism by which this compound exerts its biological effects involves the modulation of key protein interactions and enzyme activities:
- Inhibition of Kinases : The compound has been shown to inhibit kinases involved in signaling pathways that promote cell proliferation and survival.
- Protein Interaction Modulation : It stabilizes protein-protein interactions relevant to cellular signaling, particularly those involving the 14-3-3 protein family .
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on PBP3 Inhibition : A focused library screen identified several pyrrolidine derivatives that inhibited PBP3 effectively, demonstrating the importance of structural features such as hydroxyl groups and heteroaryl substitutions for activity .
- Anticancer Efficacy : In vivo studies using xenograft models have shown that related compounds significantly reduce tumor growth in various cancer types, with some achieving over 60% reduction in tumor size at therapeutic doses .
Data Tables
Q & A
Q. What experimental protocols are recommended for synthesizing the (4E)-configured pyrrolidine-2,3-dione core?
Methodological Answer: The synthesis of the (4E)-configured pyrrolidine-2,3-dione scaffold can be optimized using reflux conditions in a DMF-acetic acid solvent system with sodium acetate as a base. Key steps include:
- Reagent Ratios: Use a 1:1:2 molar ratio of thiosemicarbazide derivatives, chloroacetic acid, and sodium acetate, respectively, to ensure proper cyclization .
- Solvent System: A DMF-acetic acid mixture (5:10 mL) promotes regioselectivity and stabilizes intermediates during reflux (2 h) .
- Workup: Post-reaction cooling and recrystallization in DMF-ethanol yield high-purity crystals.
Q. How can the E-configuration of the hydroxy(thiophen-2-yl)methylidene group be confirmed?
Methodological Answer: The E-configuration is validated via:
- Single-Crystal X-ray Diffraction (SCXRD): Analyze intermolecular hydrogen bonding (e.g., N–H···O/S interactions) to confirm spatial arrangement, as demonstrated in structurally analogous fluorobenzylidene derivatives .
- Nuclear Overhauser Effect (NOE) NMR: Compare cross-peak intensities in NOESY spectra to distinguish between E/Z isomers .
Advanced Research Questions
Q. How can reaction mechanisms for thiophene ring functionalization be elucidated in this compound?
Methodological Answer: Mechanistic studies should combine:
- Kinetic Isotope Effects (KIE): Use deuterated thiophene analogs to track proton transfer steps during hydroxy-methylidene formation .
- Density Functional Theory (DFT): Model transition states for electrophilic aromatic substitution or radical-mediated pathways, referencing SMILES/InChI descriptors for computational accuracy .
- Trapping Experiments: Introduce radical scavengers (e.g., TEMPO) to identify reactive intermediates during thiophene activation .
Q. How should contradictions in spectral data (e.g., NMR vs. IR) for the benzothiazole moiety be resolved?
Methodological Answer: Address discrepancies via:
- Multivariate Analysis: Use principal component analysis (PCA) to correlate NMR chemical shifts (e.g., H, C) and IR carbonyl stretches with electronic effects from fluorine substituents .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion fragmentation patterns to distinguish between isobaric species .
- Dynamic NMR (DNMR): Resolve fluxional behavior in the benzothiazole ring at variable temperatures .
Q. What strategies improve yield in multi-step syntheses involving fluorinated intermediates?
Methodological Answer: Optimize via:
- Design of Experiments (DoE): Apply factorial designs to screen variables (e.g., temperature, solvent polarity) affecting fluorophenyl coupling efficiency .
- Flow Chemistry: Use continuous-flow reactors to enhance heat/mass transfer during exothermic fluorination steps, as shown in diphenyldiazomethane syntheses .
- Protecting Group Strategy: Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during benzothiazole formation .
Q. How can the compound’s solid-state stability be assessed for crystallography studies?
Methodological Answer: Evaluate stability using:
- Thermogravimetric Analysis (TGA): Monitor decomposition temperatures under nitrogen to identify optimal crystallization conditions .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–F···H contacts) to predict packing efficiency in crystal lattices .
- Powder X-ray Diffraction (PXRD): Compare experimental and simulated patterns to detect polymorphism .
Data Analysis and Interpretation
Q. What statistical models are suitable for analyzing bioactivity data of analogs?
Methodological Answer: Use:
Q. How can computational tools predict regioselectivity in further functionalization?
Methodological Answer: Employ:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
